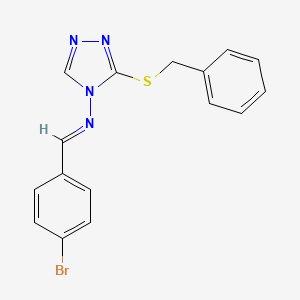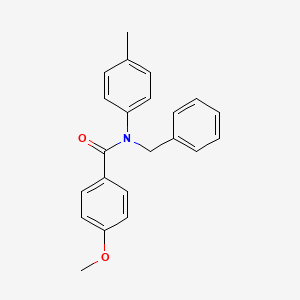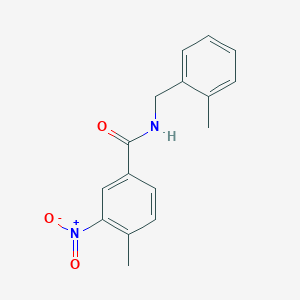
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide, commonly known as CCD, is a chemical compound that has been widely used in scientific research due to its unique properties. CCD is a thioamide derivative of N,N-dimethylaniline, which was first synthesized in 1955 by a group of researchers led by J. W. Cook. Since then, CCD has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of CCD is based on its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are important for the regulation of acid-base balance and are involved in various physiological processes, including respiration, renal function, and bone resorption. CCD inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme, which prevents the conversion of carbon dioxide to bicarbonate ion. This inhibition leads to a decrease in the production of bicarbonate ion and an increase in the concentration of carbon dioxide, which can have various physiological effects.
Biochemical and Physiological Effects:
CCD has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of carbonic anhydrase enzymes, its potential as a fluorescent probe for biological imaging, and its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. CCD has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
CCD has several advantages for lab experiments, including its ability to inhibit the activity of carbonic anhydrase enzymes, its potential as a fluorescent probe for biological imaging, and its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. However, there are also some limitations to the use of CCD in lab experiments, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for the study of CCD, including its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases, its potential as a drug target for the development of new drugs, and its potential as a fluorescent probe for biological imaging. Other future directions for the study of CCD include the development of new synthesis methods and the study of its potential toxicity and safety. Overall, CCD is a promising compound that has the potential to contribute to various fields of scientific research.
合成方法
CCD can be synthesized through several methods, including the reaction of N,N-dimethylaniline with carbon disulfide and cyclohexylamine, the reaction of N,N-dimethylaniline with thiophosgene and cyclohexylamine, and the reaction of 4-(dimethylamino)benzenethiol with cyclohexyl isocyanate. The most commonly used method is the reaction of N,N-dimethylaniline with carbon disulfide and cyclohexylamine, which yields CCD as a white crystalline solid with a melting point of 114-116°C.
科学研究应用
CCD has been widely used in scientific research due to its unique properties, such as its ability to inhibit the activity of carbonic anhydrase enzymes and its potential as a fluorescent probe for biological imaging. CCD has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CCD has been studied for its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. In biochemistry, CCD has been used as a tool to study the structure and function of carbonic anhydrase enzymes. In pharmacology, CCD has been studied for its potential as a drug target for the development of new drugs.
属性
IUPAC Name |
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-17(2)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHWNLONXJIXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)

![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)

![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)


![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)